N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidine core with 2,4-dioxo-3,4-dihydro functionalization, contributing to its planar aromatic structure. The 3-position is substituted with a 4-methoxyphenyl group, while the acetamide side chain at the 1-position includes an N-(4-ethylphenyl) moiety.
Properties
Molecular Formula |
C27H23N3O4S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O4S/c1-3-17-8-10-18(11-9-17)28-23(31)16-29-24-21-6-4-5-7-22(21)35-25(24)26(32)30(27(29)33)19-12-14-20(34-2)15-13-19/h4-15H,3,16H2,1-2H3,(H,28,31) |
InChI Key |
BMIIZTQRKYIQQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)OC)SC5=CC=CC=C53 |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the following:
- Molecular Formula : C28H29N3O5
- Molecular Weight : 487.5 g/mol
- IUPAC Name : N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide
- InChI Key : HNBKARUBPSRLCV-UHFFFAOYSA-N
This structural complexity contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism appears to involve the inhibition of cell proliferation and the promotion of programmed cell death.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical cellular processes, leading to altered activity and subsequent biological effects.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Research : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.
| Study | Target | Result |
|---|---|---|
| Antimicrobial Efficacy | Staphylococcus aureus | MIC = 32 µg/mL |
| Anticancer Activity | MCF-7 Cells | 50% reduction in viability at 25 µM |
Comparative Analysis
When compared to similar compounds, N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide shows enhanced potency in both antimicrobial and anticancer activities. This uniqueness may be attributed to its specific substituents and structural configuration.
Similar Compounds
- N-(4-ethylphenyl)-3-methoxybenzamide
- N-(4-methoxybenzyl)acetamide
These compounds share some structural similarities but lack the comprehensive biological activity profile observed with the target compound.
Comparison with Similar Compounds
Core Structure Variations
The benzothieno-pyrimidine core distinguishes this compound from analogs with alternative fused heterocycles:
Key Observations :
Substituent Effects
Substituents on the aryl groups significantly alter physicochemical and biological properties:
Key Observations :
Acetamide Side Chain Modifications
Variations in the acetamide moiety influence target selectivity and solubility:
Key Observations :
- Trifluoromethoxy groups () enhance metabolic stability due to fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
